molecular formula C11H13NO2 B8782114 4-Hydroxy-4-pyridin-3-yl-cyclohexanone

4-Hydroxy-4-pyridin-3-yl-cyclohexanone

Cat. No.: B8782114
M. Wt: 191.23 g/mol
InChI Key: HAGVABCNUUSLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-4-pyridin-3-yl-cyclohexanone is a bicyclic organic compound featuring a cyclohexanone ring substituted at the 4-position with both a hydroxyl group and a pyridin-3-yl moiety. The pyridine ring contributes to its polarity and hydrogen-bonding capabilities, while the cyclohexanone scaffold offers conformational flexibility, making it a versatile building block in medicinal chemistry .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-hydroxy-4-pyridin-3-ylcyclohexan-1-one

InChI

InChI=1S/C11H13NO2/c13-10-3-5-11(14,6-4-10)9-2-1-7-12-8-9/h1-2,7-8,14H,3-6H2

InChI Key

HAGVABCNUUSLQX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C2=CN=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogues of 4-Hydroxy-4-pyridin-3-yl-cyclohexanone include derivatives with substitutions on the pyridine ring or modifications to the cyclohexanone moiety. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Substituent on Pyridine Key Applications/Synthesis
4-Hydroxy-4-pyridin-3-yl-cyclohexanone Not Provided C₁₁H₁₃NO₂ 191.23 None (H) Likely pharmaceutical intermediate
4-Hydroxy-4-(6-methoxy-pyridin-3-yl)cyclohexanone 708273-57-8 C₁₂H₁₅NO₃ 221.25 6-methoxy Intermediate for drug synthesis
4-(6-ethoxy-pyridin-3-yl)-4-hydroxy-cyclohexanone 1228652-24-1 C₁₃H₁₇NO₃ 235.28 6-ethoxy High-yield synthetic routes
4-(dimethylamino)-4-(pyridin-3-yl)cyclohexanone 1187964-31-3 C₁₃H₁₈N₂O 218.30 Dimethylamino Studied for synthetic accessibility
Key Observations:

Substituent Effects: Methoxy and Ethoxy Groups (C₁₂H₁₅NO₃ and C₁₃H₁₇NO₃): These electron-donating groups enhance solubility in polar solvents and may stabilize intermediates during synthesis. Dimethylamino Group (C₁₃H₁₈N₂O): Introduces basicity, altering reactivity in acid-catalyzed reactions. The increased nitrogen content may facilitate coordination with metal catalysts in cross-coupling reactions .

Synthetic Feasibility: Ethoxy and methoxy derivatives are synthesized via nucleophilic substitution or palladium-catalyzed coupling, with LookChem reporting optimized routes for high yields . The dimethylamino variant may require reductive amination or Mannich reactions, leveraging the amine’s nucleophilicity .

Research and Application Insights

  • Pharmaceutical Relevance: Methoxy and ethoxy analogues are frequently employed as intermediates in antiviral or anticancer drug synthesis. For example, 4-Hydroxy-4-methylcyclohexanone (HY-W036733) is used to synthesize trans-4-amino-1-methylcyclohexanol, a key intermediate in central nervous system therapeutics .
  • Crystallography : SHELX software has been widely used for structural elucidation of similar compounds, though its application here is inferred .

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